bis(diethylamino)phosphoryl N,N-dimethylcarbamate
Description
Properties
CAS No. |
115102-25-5 |
|---|---|
Molecular Formula |
C11H26N3O3P |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
bis(diethylamino)phosphoryl N,N-dimethylcarbamate |
InChI |
InChI=1S/C11H26N3O3P/c1-7-13(8-2)18(16,14(9-3)10-4)17-11(15)12(5)6/h7-10H2,1-6H3 |
InChI Key |
HAWAUOKYSSGESK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(N(CC)CC)OC(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Phosphorochloridate Intermediates
A common route to bis(diethylamino)phosphoryl derivatives involves the use of phosphoryl chlorides substituted with diethylamino groups, such as bis(diethylamino)phosphorochloridate, which serves as a reactive intermediate.
Formation of bis(diethylamino)phosphorochloridate:
- React phosphorus oxychloride (POCl3) with diethylamine in controlled conditions to substitute two chlorine atoms with diethylamino groups.
- This reaction is typically performed under anhydrous conditions, with temperature control to avoid over-substitution or decomposition.
-
- The bis(diethylamino)phosphorochloridate intermediate is then reacted with N,N-dimethylcarbamate or its equivalent.
- This step involves nucleophilic substitution where the carbamate oxygen attacks the phosphorus center, displacing the remaining chloride.
- The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP) at low to moderate temperatures.
-
- The crude product is purified by standard organic techniques such as extraction, crystallization, or chromatography.
- The final product is characterized by NMR (especially ^31P NMR), IR spectroscopy, and elemental analysis.
Hydrolysis and Aminolysis Approaches
An alternative approach involves the hydrolysis of bis(diethylamino)phosphorochloridate to bis(diethylamino)phosphorodiamidate, followed by aminolysis with N,N-dimethylcarbamate derivatives.
-
- Controlled aqueous hydrolysis of bis(diethylamino)phosphorochloridate yields bis(diethylamino)phosphorodiamidate.
- This intermediate is more stable and can be isolated or used in situ.
-
- Reaction with N,N-dimethylcarbamate or carbamate salts under basic conditions leads to the formation of the target compound.
- This method benefits from milder conditions and can be more selective.
Use of Activated Carbonates for Carbamate Formation
The carbamate moiety in the target compound can be introduced via reaction of bis(diethylamino)phosphoryl intermediates with activated carbonates derived from N,N-dimethylamine.
Activated carbonate synthesis:
- N,N-dimethylcarbamate can be generated from N,N-dimethylamine and activated carbonates such as p-nitrophenyl chloroformate or disuccinimidyl carbonate.
- These activated carbonates react readily with amines or phosphoryl intermediates.
-
- The bis(diethylamino)phosphoryl intermediate is reacted with the activated carbonate under base catalysis (e.g., using 4-dimethylaminopyridine).
- This leads to efficient carbamate bond formation.
Catalytic Cyclophosphorylation Techniques
Though primarily referenced for cyclophosphorylation of cis-diols, reagents such as bis(dimethylamino)phosphorodiamidate (BDMDAP) share mechanistic similarities and preparation routes with bis(diethylamino)phosphoryl derivatives.
- Use of Lewis acid catalysts (e.g., tin(IV) compounds) can facilitate regioselective phosphorylation.
- Reaction conditions typically involve solvents like NMP at elevated temperatures (~80 °C).
- The presence of diethylamino substituents can modulate the reactivity and stability of intermediates.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Phosphorochloridate route | POCl3, diethylamine, N,N-dimethylcarbamate | Anhydrous solvent, low temp | Direct, good yields | Requires moisture control |
| Hydrolysis + aminolysis | Bis(diethylamino)phosphorochloridate, water, carbamate salts | Mild aqueous/basic conditions | Milder, selective | Additional step, purification needed |
| Activated carbonate coupling | Activated carbonate (e.g., p-nitrophenyl chloroformate), bis(diethylamino)phosphoryl intermediate | Base catalysis, room temp | Efficient carbamate formation | Requires preparation of activated carbonate |
| Catalytic cyclophosphorylation | BDMDAP analogs, Lewis acid catalysts | NMP solvent, 80 °C | Regioselective, scalable | Mostly for cyclophosphorylation, may need optimization |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ^31P NMR is crucial for verifying phosphorus environment; ^1H and ^13C NMR confirm organic substituents.
- Infrared Spectroscopy (IR): Identification of P=O, N–C=O (carbamate), and N–H stretching bands.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- Elemental Analysis: Validates purity and composition.
- Chromatography: Purification and assessment of product purity.
Summary and Recommendations
The preparation of this compound is best achieved via the phosphorochloridate intermediate route, offering a direct and efficient synthesis under anhydrous conditions. Alternative methods involving hydrolysis and aminolysis or activated carbonate coupling provide milder and potentially more selective approaches but may require additional steps.
Catalytic methods inspired by cyclophosphorylation chemistry offer insight into reagent design and reaction optimization but are less directly applicable to this specific compound.
For practical synthesis, maintaining moisture-free conditions and careful control of reaction parameters are critical to achieving high purity and yield. Characterization by ^31P NMR and complementary spectroscopic techniques ensures structural confirmation.
Chemical Reactions Analysis
Types of Reactions: Bis(diethylamino)phosphoryl N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Inhibition of Cholinesterases:
Research indicates that carbamate compounds, including bis(diethylamino)phosphoryl N,N-dimethylcarbamate, can selectively inhibit cholinesterases, particularly butyrylcholinesterase (BChE). This selectivity is significant in developing treatments for Alzheimer's disease, where BChE plays a role in symptom progression. Compounds with similar structures have shown promising inhibitory potential against both cholinesterases, with some displaying higher selectivity for BChE than acetylcholinesterase (AChE) .
Pharmacological Properties:
The compound's structure allows it to modulate various biological targets, making it a candidate for treating multiple diseases. Its derivatives exhibit antimicrobial, anticancer, and analgesic properties, which are crucial in drug development. The ability of carbamate groups to cross the blood-brain barrier (BBB) enhances their potential as therapeutic agents for central nervous system disorders .
Agricultural Applications
Pesticide Development:
The phosphoramidate structure of this compound makes it a suitable candidate for pesticide formulations. Its efficacy as an insecticide and herbicide can be attributed to its ability to inhibit key enzymes in target pests. The compound has been explored for its potential to enhance crop protection while minimizing environmental impact .
Synthesis and Chemical Properties
Synthetic Routes:
The synthesis of this compound typically involves the reaction of diethylamine with phosphoryl chloride followed by carbamation with dimethylcarbamate. This method allows for the efficient production of the compound while maintaining high yields .
Stability and Reactivity:
Studies have shown that the stability of this compound is influenced by environmental factors such as pH and temperature. Its reactivity profile indicates potential applications in developing controlled-release formulations for both medicinal and agricultural uses .
Case Studies
Mechanism of Action
The mechanism by which bis(diethylamino)phosphoryl N,N-dimethylcarbamate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Bis(diethylamino)phosphoryl Chloride (CAS 1794-24-7)
- Structure : Cl–P(O)(NEt₂)₂
- Molecular Formula : C₈H₂₀ClN₂OP
- Molecular Weight : ~226.45 g/mol
- Key Differences: Replaces the carbamate group with a chloride, making it a reactive precursor in organophosphorus synthesis.
- Applications : Widely used to synthesize phosphoramidates, phosphates, and ligands. Its chloride group facilitates nucleophilic substitution reactions, unlike the carbamate’s stability .
Dibenzyl Diisopropylphosphoramidite (CAS 108549-23-1)
- Structure : (BenzylO)₂P–N(iPr)₂
- Molecular Formula: C₂₀H₂₈NO₂P
- Molecular Weight : 345.42 g/mol
- Key Differences: Benzyloxy and diisopropylamino groups enhance steric bulk, reducing reactivity compared to diethylamino derivatives.
- Applications : Critical in oligonucleotide synthesis and phosphopeptide preparation due to its stability and mild reactivity .
N,N-Diisopropylphosphoramidous Dichloride (CAS 921-26-6)
Thiophanate-Methyl (CAS 23564-05-8)
- Structure: Dimethyl (1,2-phenylenebis(iminocarbonothioyl)) bis(carbamate)
- Molecular Formula : C₁₂H₁₄N₄O₄S₂
- Molecular Weight : 342.39 g/mol
- Key Differences : Thiocarbamate groups (S–C(O)–N) instead of phosphoryl-carbamate linkages.
- Applications : Broad-spectrum fungicide, leveraging carbamate’s bioactivity .
Comparative Analysis Table
Structural and Functional Insights
- Amino Group Effects: Diethylamino groups (Et₂N) offer moderate steric hindrance and electron donation, enhancing metal coordination compared to bulkier diisopropylamino (iPr₂N) groups .
- Leaving Group Reactivity: The carbamate’s stability contrasts with chloride’s reactivity, making this compound suitable for stable ligand frameworks, while phosphoryl chloride is ideal for synthetic intermediates .
Biological Activity
Bis(diethylamino)phosphoryl N,N-dimethylcarbamate (often referred to as bis(diethylamino)phosphoryl carbamate) is a phosphoramidate compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure indicates that the compound features diethylamino groups attached to a phosphoryl moiety, which is linked to a dimethylcarbamate group. Its unique structure contributes to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Cholinesterase Inhibition : Similar to other carbamate derivatives, this compound is likely to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This can enhance neurotransmission but may also lead to toxicity at high concentrations .
- Oxidative Stress Modulation : Some studies suggest that bis(diethylamino)phosphoryl compounds can modulate oxidative stress pathways, potentially offering protective effects against oxidative damage in cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Antioxidant Activity : The compound has shown potential as an antioxidant, reducing reactive oxygen species (ROS) levels in cultured cells. This effect may be beneficial in preventing cellular damage associated with oxidative stress .
- Neuroprotective Effects : In models of neurodegeneration, this compound has been observed to protect neuronal cells from apoptosis, likely due to its cholinesterase inhibitory action and antioxidant properties .
In Vivo Studies
In vivo experiments have further elucidated the biological activity of this compound:
- Toxicological Studies : Research on the toxicity of carbamate derivatives indicates that this compound can produce neurotoxic effects at elevated doses. Symptoms may include tremors, seizures, and respiratory distress in animal models .
- Therapeutic Potential : Preliminary studies suggest that at lower doses, the compound may have therapeutic potential in treating conditions like Alzheimer's disease by enhancing cholinergic signaling without significant toxicity .
Case Studies
Several case studies highlight the relevance of this compound in biological research:
- Study on Neuroprotection :
- Researchers investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells. The results indicated a significant reduction in cell death when treated with the compound compared to untreated controls.
- Cholinesterase Inhibition Analysis :
- A comparative study assessed the cholinesterase inhibitory activity of various carbamate derivatives, including this compound. The findings showed it had a potent inhibitory effect similar to established inhibitors like physostigmine.
Data Table: Biological Activities
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing bis(diethylamino)phosphoryl N,N-dimethylcarbamate, and how do reaction conditions influence yield?
- Methodology : Synthesis of structurally related phosphoryl-carbamate compounds often involves stepwise phosphorylation and carbamate formation. For example, ligands in silver complexes (e.g., ) are synthesized via nucleophilic substitution using sodium hydride and diethylamine. Critical parameters include stoichiometric control of phosphorylating agents (e.g., bis(diethylamino)phosphoryl chloride), solvent selection (e.g., anhydrous THF), and inert atmosphere to prevent hydrolysis. Post-synthesis purification via column chromatography or recrystallization ensures high purity .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment?
- Methodology :
- X-ray crystallography : Resolves 3D molecular geometry and confirms bonding motifs, as demonstrated in polymer chain structures ( ). Single-crystal diffraction requires high-quality crystals grown via slow evaporation.
- Mass spectrometry (LDI-TOF) : Detects molecular ions and fragmentation patterns. Protonation and cluster formation observed in highlight the need for reflective mode analysis (50–2000 a.m.u.) to capture fragmentation .
- IR spectroscopy : Identifies functional groups (e.g., P=O at ~1200 cm⁻¹, carbamate C=O at ~1700 cm⁻¹) .
Q. What solvents and storage conditions optimize stability for this compound?
- Methodology : Bis-carbamates ( ) show solubility in polar aprotic solvents (DMF, DMSO). Stability testing under varying temperatures (4°C vs. RT) and light exposure (UV-Vis monitoring) is recommended. Degradation products can be tracked via HPLC-MS to establish shelf-life protocols .
Advanced Research Questions
Q. How do electronic properties of this compound influence its photophysical behavior in luminescent materials?
- Methodology : The electron-donating diethylamino groups and carbamate’s conjugation may enhance charge-transfer transitions. UV-Vis absorption and fluorescence emission spectra (λex = 337 nm) can quantify Stokes shifts. Time-resolved spectroscopy assesses excited-state lifetimes, as applied to silver(I) complexes in .
Q. Can this compound act as a ligand in transition-metal catalysis, and how is catalytic efficiency quantified?
- Methodology : Coordination capability is inferred from analogous silver(I) complexes (). Catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) is evaluated via turnover number (TON) and frequency (TOF) measurements. In situ NMR or GC-MS monitors reaction progress and byproduct formation .
Q. What experimental approaches resolve contradictions in reported reactivity or spectral data?
- Methodology : Cross-validation using orthogonal techniques is critical. For example, discrepancies in mass spectral fragmentation ( vs. 17) require tandem MS (MS/MS) and isotopic labeling. Computational modeling (DFT) predicts plausible fragmentation pathways and validates experimental data .
Q. How does thermal or photolytic degradation impact the compound’s functional integrity?
- Methodology : Thermogravimetric analysis (TGA) assesses thermal stability. Photodegradation studies under UV light (e.g., 254 nm) paired with LC-MS identify breakdown products (e.g., diethylamine release). Accelerated aging protocols simulate long-term stability .
Q. What strategies mitigate challenges in detecting trace impurities or degradation products?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
